4-Iodoanisole
Overview
Description
4-Iodoanisole: 1-iodo-4-methoxybenzene , is an organic compound with the molecular formula C7H7IO . It is a derivative of anisole, where an iodine atom is substituted at the para position of the benzene ring. This compound appears as white to off-white needle-like crystals and is soluble in organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodoanisole can be synthesized through the iodination of anisole. One common method involves the reaction of anisole with iodine chloride in glacial acetic acid. The reaction mixture is refluxed for 3.5 hours, then cooled and poured into ice water to precipitate this compound. The product is then purified by washing with sodium sulfite solution and recrystallizing from methanol .
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but with more controlled conditions to ensure high yield and purity. The process involves the use of sodium hypochlorite and sodium iodide to generate iodine chloride in situ, which then reacts with anisole. The reaction is carried out at elevated temperatures, followed by phase separation and purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form 4-iodophenol and other related compounds.
Reduction Reactions: It can be reduced to form anisole or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products like 4-methoxyaniline or 4-methoxyphenol.
Oxidation: Products like 4-iodophenol.
Reduction: Products like anisole.
Scientific Research Applications
4-Iodoanisole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.
Industry: It is used in the production of liquid crystal display (LCD) chemicals and as a building block in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 4-iodoanisole involves its ability to undergo various chemical transformations. In biological systems, it can be metabolized by liver enzymes to form reactive intermediates that can interact with cellular components. The iodine atom in this compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Bromoanisole: Similar structure but with a bromine atom instead of iodine.
4-Chloroanisole: Similar structure but with a chlorine atom instead of iodine.
4-Fluoroanisole: Similar structure but with a fluorine atom instead of iodine.
Comparison:
Reactivity: 4-Iodoanisole is generally more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Properties
IUPAC Name |
1-iodo-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSZENVIJHPFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061015 | |
Record name | Benzene, 1-iodo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061015 | |
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Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; [Alfa Aesar MSDS] | |
Record name | 4-Iodoanisole | |
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CAS No. |
696-62-8 | |
Record name | 4-Iodoanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-62-8 | |
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Record name | 4-Iodoanisole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696628 | |
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Record name | 4-Iodoanisole | |
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Record name | Benzene, 1-iodo-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-iodo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.727 | |
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Record name | 4-Iodoanisole | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN7Y5PP2KW | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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